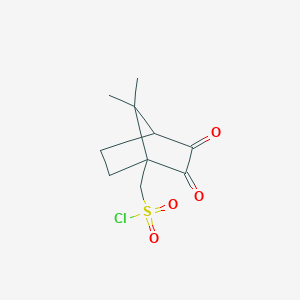

Camphorquinone-10-sulfonyl Chloride

Vue d'ensemble

Description

Synthesis Analysis

Camphorquinone-10-sulfonic acid, a precursor to Camphorquinone-10-sulfonyl Chloride, can be prepared via the action of selenous acid on camphor-10-sulfonic acid. This compound is then converted to Camphorquinone-10-sulfonyl Chloride, which serves as a key intermediate in further chemical reactions (Pande, Pelzig, & Glass, 1980). Another route involves the catalytic use of (±)-camphor-10-sulfonic acid in the synthesis of complex molecules, highlighting its role in promoting atom efficiency and green synthesis practices (Chandam et al., 2015).

Molecular Structure Analysis

The molecular structure of camphorquinone-10-sulfonyl derivatives has been elucidated through various studies, including X-ray diffraction analysis. These analyses reveal the crystalline nature of these compounds and their efficiency as dienophiles in asymmetric Diels-Alder reactions, demonstrating their utility in synthesizing high-purity enantiomeric compounds (Oppolzer, Chapuis, & Bernardinelli, 1984).

Chemical Reactions and Properties

Camphorquinone-10-sulfonyl Chloride exhibits remarkable reactivity in chemical modifications, especially in the specific and reversible modification of arginine residues. This reactivity makes it a valuable tool for modifying proteins and peptides, demonstrating stability and specificity in its adducts with guanidino groups (Pande, Pelzig, & Glass, 1980). Furthermore, it has been used in the synthesis of various organic compounds, showcasing its versatility in organic synthesis (El-Shehawy & Attia, 2003).

Physical Properties Analysis

The physical properties of Camphorquinone-10-sulfonyl Chloride, such as its crystalline nature and water solubility, contribute to its utility in various chemical reactions. Its crystalline form aids in the purification and analysis of reaction products, making it especially suitable for small molecule modifications (Pande, Pelzig, & Glass, 1980).

Chemical Properties Analysis

The chemical properties of Camphorquinone-10-sulfonyl Chloride, including its reactivity with amines, hydroxylamine solutions, and o-phenylenediamine, underscore its value in organic chemistry. It facilitates the modification and regeneration of arginine, demonstrating the chemical versatility and applicability of this compound in modifying biologically relevant molecules (Pande, Pelzig, & Glass, 1980).

Applications De Recherche Scientifique

Modification of Arginine Residues : Camphorquinone-10-sulfonic acid and its derivatives, including Camphorquinone-10-sulfonyl Chloride, are useful for the reversible modification of arginine residues in molecules. This property has potential applications in polymers containing arginine-specific ligands (Pande, Pelzig, & Glass, 1980).

Synthesis of Pyridines : It is involved in the Michael addition of activated nitriles to 4-[(+)-Camphor-10′-sulfonylamino]acetophenone and its chalcones, facilitating the synthesis of new 2-oxo-, 2-thio-, and 2-amino-pyridines (El-Shehawy & Attia, 2003).

Production of Benzothiadiazine Dioxide : It reacts with hydrazine to produce benzothiadiazine dioxide and other compounds (Cremlyn, Burrell, Fish, Hough, & Mason, 1982).

Conversion into Hydrazones : Camphor-10-sulfonyl chloride can be converted into hydrazones and related compounds, which have potential biological applications (Cremlyn, Bartlett, & Lloyd, 1988).

Use in Asymmetric Diels-Alder Reactions : Camphor-derived N-acryloyl and N-crotonoyl sultams, which can be derived from Camphorquinone-10-sulfonyl Chloride, are effective in asymmetric Diels-Alder reactions, yielding high chiral efficiency and enantiomeric purity (Oppolzer, Chapuis, & Bernardinelli, 1984).

Kinetic Resolution Studies : The compound has been used in kinetic resolution studies in the reaction of a sulfene with an amine, confirming the existence of a sulfene (King, Sim, & Li, 1973).

Biomedical Applications : Carboxylated camphorquinone shows higher photoreactivity and better mechanical properties than Camphorquinone, making it a promising alternative for biomedical applications (Kamoun, Winkel, Eisenburger, & Menzel, 2016).

Dental Resin Polymerization : It is valuable in the polymerization of dental resins, especially when combined with other compounds like DMA, exhibiting smaller cytotoxicity against human pulp fibroblasts (Atsumi, Ishihara, Kadoma, Tonosaki, & Fujisawa, 2004).

Synthesis of Camphor Derivatives : There are methods developed for synthesizing camphor derivatives, which offer improved ways to develop camphor resources and enhance commercial production (Li Lian-bin, 2010).

Stabilization in Ethanol Solutions : Chiral camphor solutions, including derivatives, are more stable than homochiral solutions, showing enthalpic stabilization with decreasing concentration (Kimura, Iwama, Kido, & Khan, 2009).

Safety And Hazards

Propriétés

IUPAC Name |

(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-9(2)6-3-4-10(9,5-16(11,14)15)8(13)7(6)12/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMGFUNWQUEXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622303 | |

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Camphorquinone-10-sulfonyl Chloride | |

CAS RN |

82594-19-2 | |

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

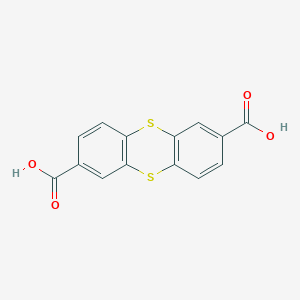

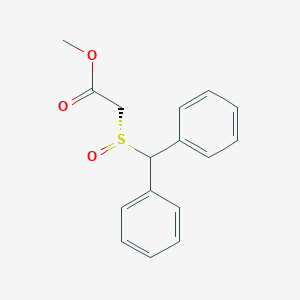

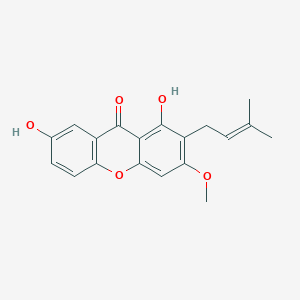

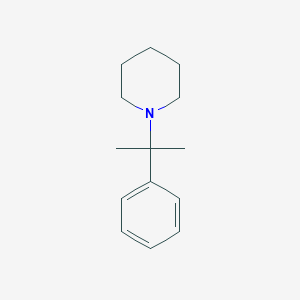

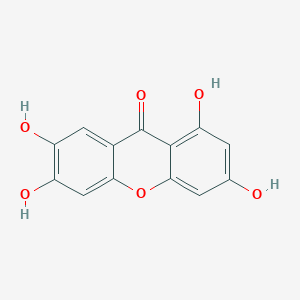

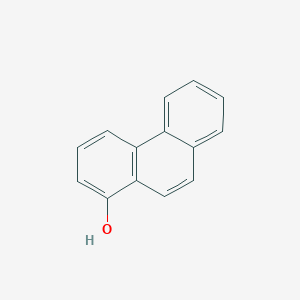

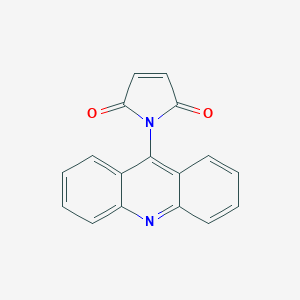

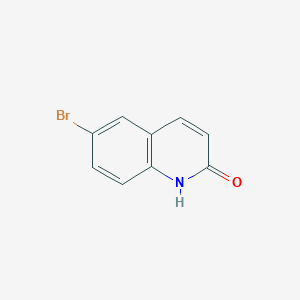

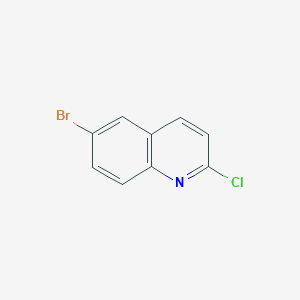

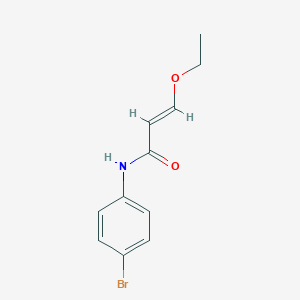

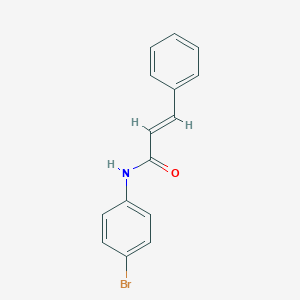

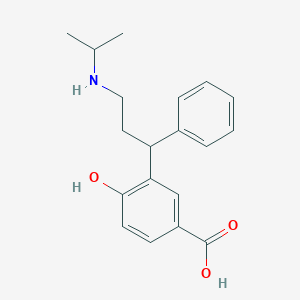

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.